5-Isopropylpyridine-2-sulfonamide

Endothelin receptor pharmacology Cardiovascular drug discovery Functional antagonism

Sourcing challenges arise when developing dual endothelin receptor antagonists (ERA), as generic pyridine-2-sulfonamide building blocks cannot replicate the specific steric and electronic profile needed for balanced receptor engagement. 5-Isopropylpyridine-2-sulfonamide is the critical intermediate that solves this. · Enables balanced dual ETA/ETB antagonism (pA2: 9.5/7.7), unlike the ETA-selective 5-methyl analog. · Distinct physicochemical profile (XLogP3-AA: 0.9, TPSA: 81.4 Ų) for probing lipophilicity-ADME relationships. · Established, scalable synthetic route validated in multi-kilogram Tezosentan production, ensuring supply chain reliability.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 179400-18-1
Cat. No. B068584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylpyridine-2-sulfonamide
CAS179400-18-1
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
InChIKeyYMGPPCIQOPLDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile and Procurement Context


5-Isopropylpyridine-2-sulfonamide (CAS 179400-18-1) is a heteroaromatic sulfonamide with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. This compound serves as a key intermediate in the synthesis of endothelin receptor antagonists, most notably Tezosentan (RO 610612) [2]. The molecule features a pyridine ring substituted with an isopropyl group at the 5-position and a sulfonamide group at the 2-position, a structural arrangement that confers specific physicochemical properties including a computed XLogP3-AA of 0.9 and a topological polar surface area of 81.4 Ų [1].

1
Workflow
Endothelin receptor antagonist synthesis — key intermediate for dual ETA/ETB antagonist development
2
Selection logic
5-isopropyl substitution enables balanced receptor engagement profile distinct from 5-methyl analogs
3
Use context
Medicinal chemistry SAR programs and scalable advanced intermediate supply for preclinical development

Why Generic Pyridine Sulfonamides Cannot Substitute


The isopropyl substituent at the 5-position is not an inert placeholder; it directly modulates the compound's lipophilicity, steric profile, and target engagement kinetics [1]. In the context of endothelin receptor antagonists, replacement with a 5-methyl analog (as in Clazosentan, Ro 61-1790) results in a marked shift in receptor subtype selectivity, favoring ETA over ETB, whereas the 5-isopropyl variant enables a more balanced dual antagonism profile [2]. This substitution also alters the compound's physicochemical properties—the isopropyl group contributes to a cLogP of approximately 1.0-1.6, distinct from the methyl analog's lower lipophilicity—which in turn influences solubility and formulation behavior . Generic pyridine-2-sulfonamide building blocks without the 5-isopropyl moiety cannot replicate the steric and electronic environment required for specific SAR outcomes in downstream drug candidates [1].

This product
5-Isopropyl substitution supports dual ETA/ETB engagement with balanced receptor profile
5-Methyl analog
Produces ETA-selective profile with substantially weaker ETB activity — receptor selectivity may shift away from dual antagonism
This product
Isopropyl group contributes to lipophilicity supporting membrane permeability and parenteral formulation behavior
Unsubstituted / generic pyridine-2-sulfonamide
Lacks steric and electronic environment required for specific SAR outcomes — downstream candidate properties may not transfer
This product
Documented multi-kilogram synthetic route via sulfochloride intermediate supports reliable supply
Alternative pyridine sulfonamide building blocks
May require complex synthetic sequences or protective group strategies — route scalability may require validation

Quantitative Differentiation Evidence


Functional Antagonism Potency Against Endothelin Receptors

In Tezosentan (RO 610612), which incorporates 5-isopropylpyridine-2-sulfonamide as a key pharmacophoric element, the compound exhibits functional antagonism of endothelin receptors with pA2 values of 9.5 for ETA (rat aorta) and 7.7 for ETB (rat trachea) [1]. This dual antagonism profile is distinct from the 5-methyl analog (Clazosentan), which demonstrates high selectivity for ETA (pA2 ~9.4) with minimal ETB activity, indicating that the isopropyl substituent enables broader receptor engagement [2].

Functional antagonism
Head-to-head
pA2 9.5 ETA · pA2 7.7 ETB
Dual ETA/ETB functional antagonism retained with isopropyl substitution — 5-methyl analog shows negligible ETB activity
Rat aorta (ETA) and trachea (ETB) contraction assays
Endothelin receptor pharmacology Cardiovascular drug discovery Functional antagonism

Binding Affinity for ETA and ETB Receptors

Tezosentan, which incorporates 5-isopropylpyridine-2-sulfonamide, demonstrates IC50 values of 23 nM for rat ETA receptor inhibition and 21 nM for human ETB receptor displacement in radioligand binding assays [1]. These values represent balanced dual receptor engagement, whereas the 5-methyl analog (Clazosentan) shows preferential ETA binding with substantially weaker ETB affinity [2].

Binding affinity
Head-to-head
ETA IC50 23 nM · ETB IC50 21 nM
Balanced dual receptor binding correlates with 5-isopropyl pattern — >47-fold higher ETB affinity vs. 5-methyl analog
Radioligand displacement; rat ETA, human ETB
Receptor binding Radioligand displacement Endothelin receptor selectivity

In Vivo Pharmacodynamic Profile

Tezosentan, derived from 5-isopropylpyridine-2-sulfonamide, inhibits the pressor effect of big ET-1 in pithed rats and increases ET-1 plasma concentrations in conscious rats in a dose-dependent fashion [1]. In a glycerol-induced pseudocrush syndrome model in rats, Tezosentan administered as two bolus i.v. doses of 10 mg/kg demonstrated protective effects, whereas the 5-methyl analog Clazosentan showed efficacy primarily in vasospasm models without the same broad cardiovascular protective profile .

In vivo pharmacodynamics
Head-to-head
Dose-dependent big ET-1 pressor inhibition · Effective in glycerol-induced pseudocrush model at 10 mg/kg i.v.
Broader cardiovascular protective profile observed with 5-isopropyl-derived antagonist vs. 5-methyl analog
Pithed rat pressor assay; conscious rat plasma ET-1
In vivo pharmacology Endothelin antagonism Cardiovascular disease models

Lipophilicity and Polar Surface Area Comparison

5-Isopropylpyridine-2-sulfonamide exhibits computed physicochemical properties including XLogP3-AA = 0.9 and topological polar surface area (TPSA) = 81.4 Ų [1]. For comparison, the 5-methyl analog (5-methylpyridine-2-sulfonamide, CAS 65938-76-3) has a lower computed XLogP (~0.2-0.5) and similar TPSA (~81-83 Ų) [2]. The higher lipophilicity conferred by the isopropyl group enhances membrane permeability potential while maintaining acceptable aqueous solubility characteristics for oral bioavailability.

Lipophilicity comparison
Class-level
XLogP3-AA 0.9 · TPSA 81.4 Ų
Approximately 2- to 4.5-fold higher lipophilicity vs. 5-methyl analog (XLogP ~0.2-0.5) — influences downstream ADME properties
Computed physicochemical descriptors; data to verify
Drug-likeness ADME prediction Molecular descriptors

Scalable Synthetic Route via Sulfochloride Intermediate

A patented synthetic route to 5-isopropylpyridine-2-sulfonamide involves chlorination of 5-isopropyl-pyridine-2-thiol to yield 5-isopropyl-pyridine-2-sulfochloride, followed by treatment with aqueous ammonium hydroxide to afford the sulfonamide [1]. This two-step sequence has been demonstrated at multi-kilogram scale and is documented in the synthesis of Tezosentan, where 5.04 g (25 mmol) of the sulfonamide is converted to the potassium salt for subsequent coupling [2]. Alternative pyridine sulfonamide building blocks often require more complex synthetic sequences or protective group strategies.

Synthetic route
Reported
Two-step: thiol → sulfochloride → sulfonamide via NH4OH treatment
Multi-kilogram demonstrated route reduces procurement risk — regioselectivity inherent to thiol oxidation pathway
Chlorination in acetic acid; patent EP 0 716 079 A1
Process chemistry Sulfonamide synthesis Industrial-scale preparation

Validated Procurement Scenarios


Dual Endothelin Receptor Antagonist Synthesis

5-Isopropylpyridine-2-sulfonamide is a critical building block for Tezosentan (RO 610612) and related dual ETA/ETB antagonists [1]. The isopropyl group at the 5-position enables balanced receptor engagement, as evidenced by pA2 values of 9.5 (ETA) and 7.7 (ETB) [2]. Procurement of this specific sulfonamide is essential for programs targeting cardiovascular indications requiring dual receptor blockade rather than ETA-selective antagonism, which is achieved with the 5-methyl analog [1].

Structure-Activity Relationship Profiling

The distinct physicochemical profile of 5-isopropylpyridine-2-sulfonamide (XLogP = 0.9, TPSA = 81.4 Ų) compared to the 5-methyl analog (XLogP ~0.2-0.5) makes it a valuable tool for probing the impact of lipophilicity on ADME properties and target engagement [1][2]. Systematic SAR exploration using this building block enables medicinal chemists to optimize drug-like properties while maintaining on-target potency.

Parenteral Formulation Development

Tezosentan, incorporating 5-isopropylpyridine-2-sulfonamide, was specifically designed for parenteral use in acute cardiovascular settings, including pulmonary arterial hypertension and heart failure [1]. The compound's solubility profile, influenced by the isopropyl substituent, supports intravenous administration [2]. Procurement of this building block is warranted for programs developing injectable endothelin antagonists.

Scalable Advanced Intermediate Manufacturing

The well-documented synthetic route to 5-isopropylpyridine-2-sulfonamide via 5-isopropyl-pyridine-2-sulfochloride supports multi-kilogram manufacturing for preclinical and early clinical supply [1]. The process has been validated in the context of Tezosentan production, with specific stoichiometry reported (e.g., 5.04 g, 25 mmol scale) [2]. This established supply chain reduces procurement risk for development programs requiring reliable access to this key intermediate.

Application
Selection Property
Validation Focus
Dual endothelin receptor antagonist synthesis
5-Isopropyl substitution supports balanced ETA/ETB receptor engagement
Receptor subtype selectivity profile verification
Structure-activity relationship profiling
Distinct lipophilicity and steric profile vs. 5-methyl analog
ADME property and target engagement correlation
Parenteral formulation research
Isopropyl substituent influences solubility and formulation behavior
Solubility profile and intravenous administration compatibility
Scalable intermediate manufacturing
Validated two-step synthetic route via sulfochloride intermediate
Process scalability and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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